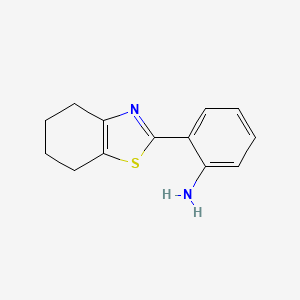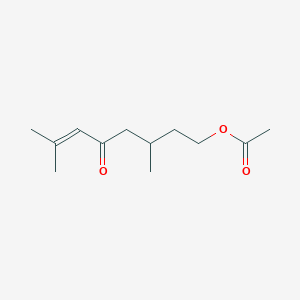
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes a double bond, a ketone group, and an acetate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-5-oxooct-6-en-1-yl acetate typically involves the esterification of 3,7-Dimethyl-5-oxooct-6-en-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is then purified through distillation to obtain the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: m-Chloroperbenzoic acid or osmium tetroxide are used for oxidation reactions.
Major Products Formed
Hydrolysis: 3,7-Dimethyl-5-oxooct-6-en-1-ol and acetic acid.
Reduction: 3,7-Dimethyl-5-hydroxyoct-6-en-1-yl acetate.
Oxidation: Epoxides or diols depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-5-oxooct-6-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active alcohol, which may then interact with biological pathways. The ketone group can also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citronellol: A similar compound with a hydroxyl group instead of an acetate ester.
Geraniol: Another related compound with a hydroxyl group and a similar carbon skeleton.
Linalool: A terpene alcohol with a similar structure but different functional groups.
Uniqueness
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate is unique due to its combination of functional groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60857-06-9 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
(3,7-dimethyl-5-oxooct-6-enyl) acetate |
InChI |
InChI=1S/C12H20O3/c1-9(2)7-12(14)8-10(3)5-6-15-11(4)13/h7,10H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
MOFNVDSYDAIVJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(=O)C)CC(=O)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


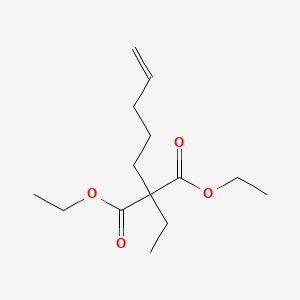
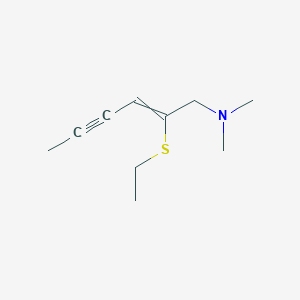
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)

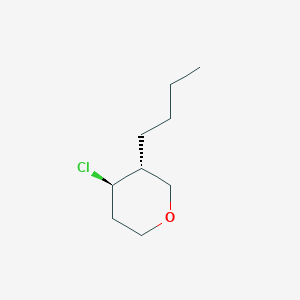
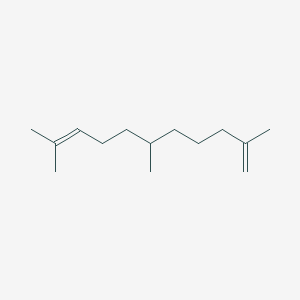


![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)
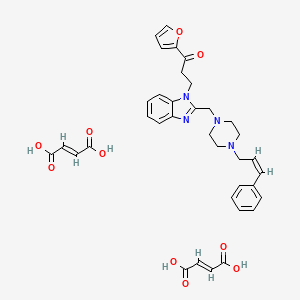
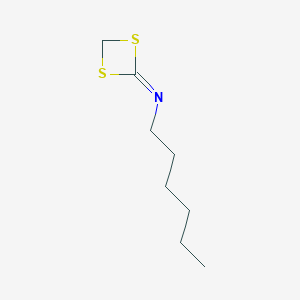
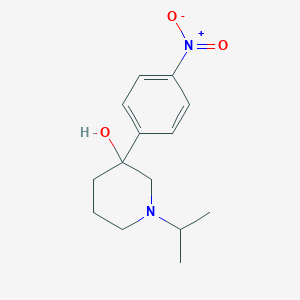
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
